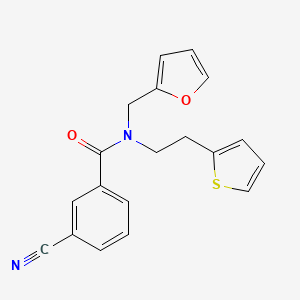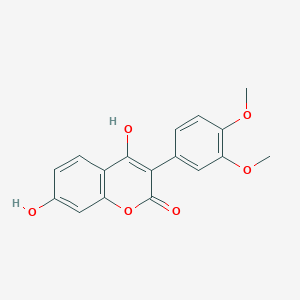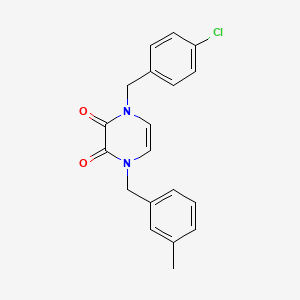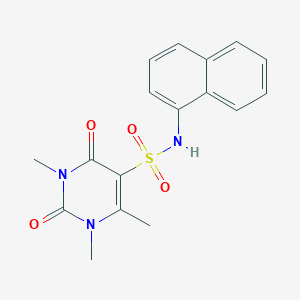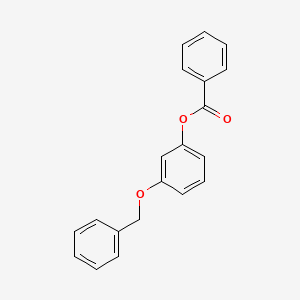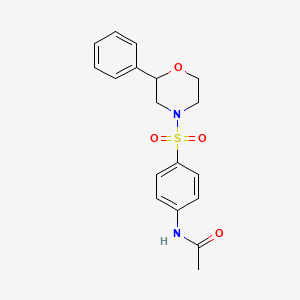![molecular formula C17H15BrN2O2S B2690004 (E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864925-26-8](/img/structure/B2690004.png)
(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One of the significant applications of benzothiazole derivatives, closely related to "(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide," is in the development of photosensitizers for photodynamic therapy (PDT). For instance, Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives that exhibited remarkable photophysical and photochemical properties suitable for PDT, highlighting their potential in cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Agents
Benzothiazole derivatives have also been explored for their anticonvulsant properties. Ugale et al. (2012) synthesized and evaluated a series of quinazolino-benzothiazoles as anticonvulsant agents. They found significant activity against tonic and clonic seizures without showing any signs of neurotoxicity and hepatotoxicity, indicating their potential as safe anticonvulsant drugs (Ugale et al., 2012).
Antimicrobial and Antifungal Agents
Benzothiazole derivatives are noted for their antimicrobial and antifungal activities. Mohamed et al. (2012) explored the synthesis, reactions, and antimicrobial activities of 8-ethoxycoumarin derivatives, demonstrating their potential in treating microbial infections (Mohamed et al., 2012). Similarly, Narayana et al. (2004) prepared benzamides with antifungal properties, highlighting the chemical's role in developing new antifungal agents (Narayana et al., 2004).
Anticancer Activities
The benzothiazole scaffold has been extensively investigated for its anticancer properties. Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with benzothiazole derivatives, showing promising fluorescence properties and anticancer activity against human breast cancer cell lines, suggesting their utility in cancer research and treatment (Vellaiswamy & Ramaswamy, 2017).
Fluorescent Sensors
Benzimidazole and benzothiazole conjugates have been developed as fluorescent sensors for detecting metal ions, showcasing the versatility of benzothiazole derivatives in chemical sensing and environmental monitoring. Suman et al. (2019) designed and synthesized sensors that could detect Al3+ and Zn2+ ions with high sensitivity and selectivity, demonstrating the application of these compounds in analytical chemistry (Suman et al., 2019).
Propiedades
IUPAC Name |
4-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-3-20-15-13(22-2)5-4-6-14(15)23-17(20)19-16(21)11-7-9-12(18)10-8-11/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZHYCSTUKYWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2689921.png)
![N-(3,4-difluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2689922.png)
